molecular formula C18H18N6O3 B15151658 N4-(2-methoxyphenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine

N4-(2-methoxyphenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine

Cat. No.: B15151658
M. Wt: 366.4 g/mol
InChI Key: QVZNDBUHCFMLGP-UHFFFAOYSA-N
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Description

N4-(2-methoxyphenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-methoxyphenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyphenylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The nitro group is introduced through nitration reactions, while the methyl and phenyl groups are added via alkylation and arylation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N4-(2-methoxyphenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and halogenated compounds for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

N4-(2-methoxyphenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(2-methoxyphenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • N4-(2-methoxyphenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N6O3

Molecular Weight

366.4 g/mol

IUPAC Name

4-N-(2-methoxyphenyl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C18H18N6O3/c1-23(12-8-4-3-5-9-12)18-21-16(19)15(24(25)26)17(22-18)20-13-10-6-7-11-14(13)27-2/h3-11H,1-2H3,(H3,19,20,21,22)

InChI Key

QVZNDBUHCFMLGP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])N

Origin of Product

United States

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